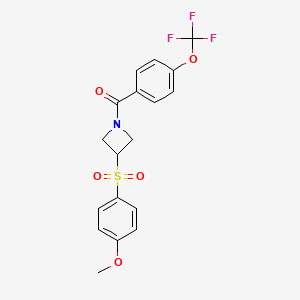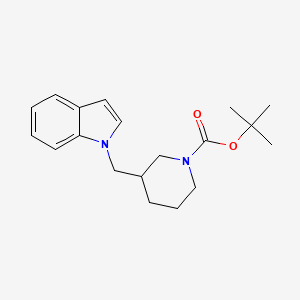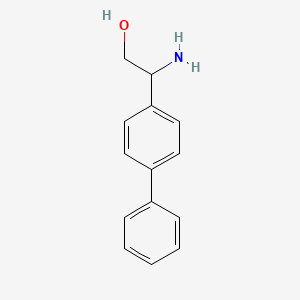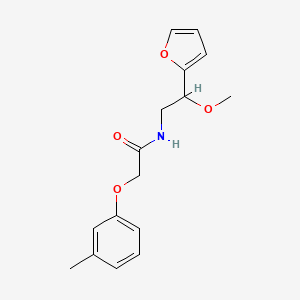![molecular formula C9H12ClN5 B1653331 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1803609-77-9](/img/structure/B1653331.png)
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride
Overview
Description
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety
Mechanism of Action
Target of Action
Similar compounds, such as candesartan, are known to act on the renin-angiotensin system, which regulates blood pressure in the body and brain .
Mode of Action
It’s worth noting that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Pharmacokinetics
It’s worth noting that similar compounds, such as candesartan, are known to cross the blood-brain barrier .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The tetrazole ring in 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride is a five-membered aza compound with 6π electrons . It shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) . The acidic nature of tetrazole is similar to corresponding carboxylic acids . This compound can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Cellular Effects
For instance, Candesartan, an angiotensin II receptor antagonist with a tetrazole ring, is known to mediate inflammation, blood-brain barrier maintenance, and neuron survival .
Molecular Mechanism
Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .
Temporal Effects in Laboratory Settings
This compound shows good thermal stability . It is stable up to 300 °C
Metabolic Pathways
Tetrazoles are known to be involved in various biochemical reactions due to their ability to form stable metallic compounds and molecular complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Formation of Ethanamine Moiety: The phenyl-tetrazole compound is then reacted with ethylamine to form the ethanamine moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The tetrazole ring and phenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
- 1,3,5-tris(1H-tetrazol-5-yl)benzene
- 3,6-bis(1H-1,2,3,4-tetrazol-5-yl)-1,2,4,5-tetrazine
Uniqueness
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to form stable complexes with metal ions, while the ethanamine moiety provides additional sites for interaction with biological targets. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(2H-tetrazol-5-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-6(10)7-2-4-8(5-3-7)9-11-13-14-12-9;/h2-6H,10H2,1H3,(H,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCITYJEMFRYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-77-9 | |
| Record name | Benzenemethanamine, α-methyl-4-(2H-tetrazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[2-fluoro-4-(pent-4-enamido)phenyl]carbamate](/img/structure/B1653250.png)
![6-bromo-8-chloro-1-[(5-chloro-1-methyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1653251.png)
![methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B1653254.png)
![N-cyclopropyl-6,7-difluoro-N-[(oxolan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B1653255.png)

![1-hydroxy-N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1653259.png)
![[5-({4-[(Oxolan-3-yl)methoxy]piperidin-1-yl}methyl)furan-2-yl]methanol](/img/structure/B1653260.png)

![4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1653267.png)
![Ethyl 3-{[(2,6-dimethylmorpholin-4-yl)sulfonyl]amino}-2-hydroxy-2-methylpropanoate](/img/structure/B1653268.png)
![2-methyl-5-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl}-1,3,4-oxadiazole](/img/structure/B1653269.png)


